

Solubility of 2-(Ethylamino)ethanol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Ethylamino)ethanol

Cat. No.: B046374

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-(Ethylamino)ethanol** (EAE), a versatile amino alcohol with significant applications in chemical synthesis, pharmaceuticals, and industrial processes. Due to its bifunctional nature, possessing both a secondary amine and a primary alcohol group, EAE exhibits a broad range of solubility in various organic solvents. This document summarizes its solubility profile, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Principles of Solubility

The solubility of **2-(Ethylamino)ethanol** is governed by its molecular structure, which includes a polar hydroxyl (-OH) group and a secondary amine (-NH-) group, as well as a nonpolar ethyl (-CH₂CH₃) group. The polar groups can engage in hydrogen bonding with polar solvents, while the ethyl group contributes to its affinity for nonpolar organic solvents. This dual characteristic allows for miscibility with a wide array of solvents.

Quantitative Solubility Data

While specific quantitative solubility data for **2-(Ethylamino)ethanol** across a comprehensive range of organic solvents is not extensively available in published literature, its structural analogs, such as N-methylethanolamine, N,N-dimethylethanolamine, and N,N-diethylethanolamine, are known to be miscible with water, alcohols, ethers, and aromatic

solvents.^[1]^[2]^[3] Based on these characteristics, the expected solubility of **2-(Ethylamino)ethanol** is summarized in the table below. It is generally considered miscible with most common polar and many non-polar organic solvents.

Solvent Class	Representative Solvents	Expected Solubility of 2-(Ethylamino)ethanol
Alcohols	Methanol, Ethanol, Isopropanol	Miscible
Ketones	Acetone, Methyl Ethyl Ketone	Miscible
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Miscible
Aromatic Hydrocarbons	Benzene, Toluene, Xylene	Miscible
Halogenated Hydrocarbons	Dichloromethane, Chloroform	Soluble to Miscible
Esters	Ethyl Acetate	Soluble to Miscible
Amides	Dimethylformamide (DMF)	Miscible
Sulfoxides	Dimethyl Sulfoxide (DMSO)	Miscible
Aliphatic Hydrocarbons	Hexane, Heptane	Sparingly Soluble to Immiscible
Water	Miscible	

Experimental Protocol for Determining Mutual Solubility

The following is a detailed methodology for determining the mutual solubility of **2-(Ethylamino)ethanol** with various organic solvents. This protocol is adapted from established methods for determining liquid-liquid phase equilibria.

Objective:

To determine the temperature-composition phase diagram for a binary system of **2-(Ethylamino)ethanol** and a selected organic solvent, identifying the upper critical solution

temperature (UCST) or lower critical solution temperature (LCST), if they exist within the tested temperature range.

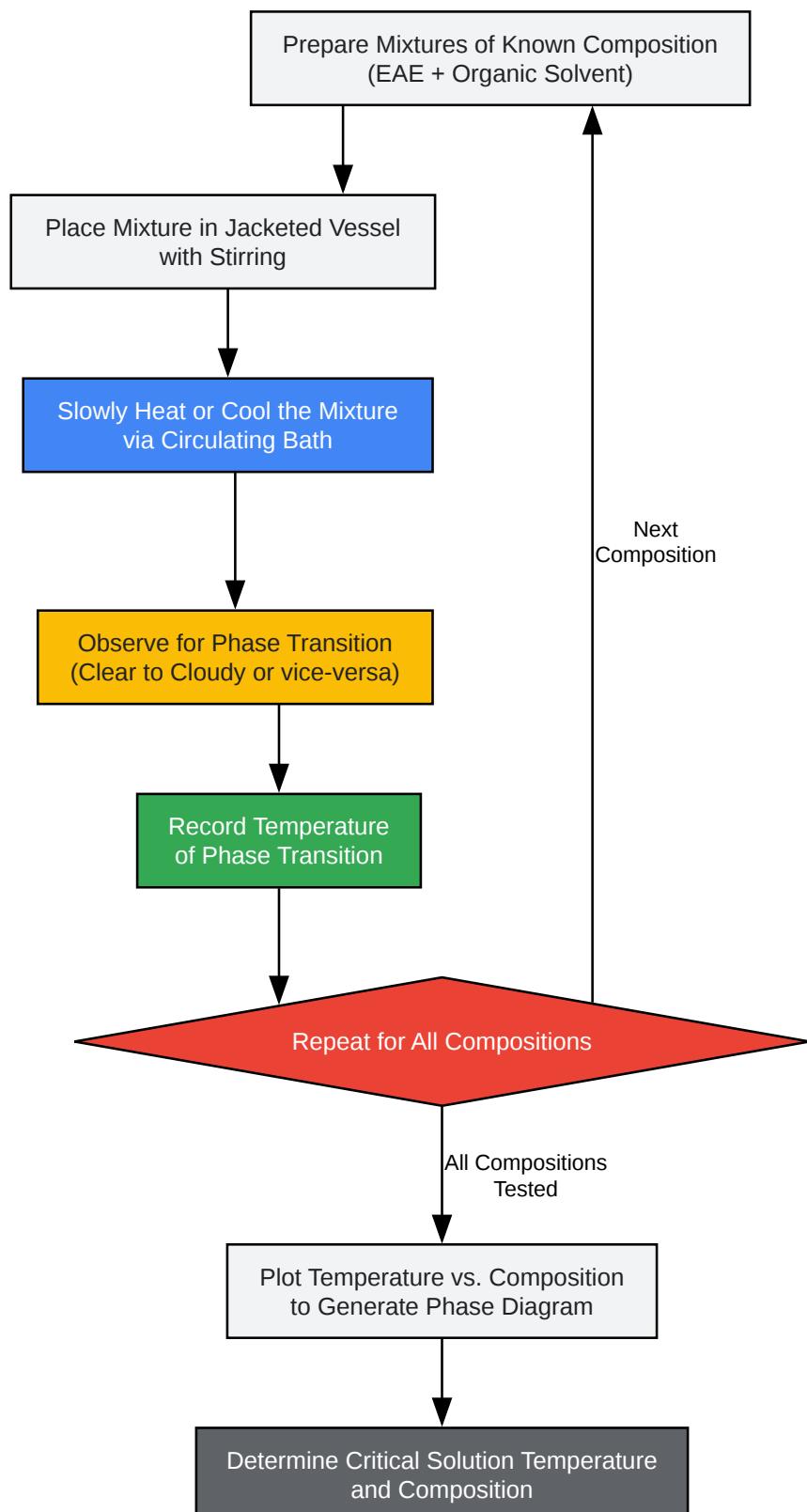
Materials:

- **2-(Ethylamino)ethanol** (high purity)
- Organic solvent of interest (high purity)
- Calibrated thermometer or thermocouple
- Jacketed glass test tubes or vials with stoppers
- Heating/cooling circulator bath
- Magnetic stirrer and stir bars
- Calibrated pipettes or burettes
- Analytical balance

Procedure:

- Preparation of Mixtures:
 - Prepare a series of mixtures of **2-(Ethylamino)ethanol** and the organic solvent in sealed, jacketed glass test tubes with varying compositions by weight (e.g., 10%, 20%, 30%, ..., 90% of **2-(Ethylamino)ethanol**).
 - Accurately determine the mass of each component using an analytical balance.
- Temperature Control:
 - Place a test tube containing a mixture of known composition into the jacketed vessel connected to a circulating bath.
 - Insert a small magnetic stir bar into the test tube for continuous agitation.
- Determination of Miscibility Temperature (Cloud Point Method):

- For systems with an expected Upper Critical Solution Temperature (UCST):
 - Start with the two-phase (cloudy) mixture at a low temperature.
 - Slowly increase the temperature of the circulating bath while vigorously stirring the mixture.
 - Record the temperature at which the mixture becomes a single, clear phase (the cloud point disappears). This is the miscibility temperature for that composition.
 - To ensure accuracy, slowly cool the now single-phase solution and record the temperature at which turbidity reappears.
 - The average of these two temperatures is taken as the equilibrium phase transition temperature.
- For systems with an expected Lower Critical Solution Temperature (LCST):
 - Start with the single-phase (clear) mixture at a high temperature.
 - Slowly decrease the temperature of the circulating bath while stirring.
 - Record the temperature at which the mixture becomes turbid (the cloud point appears).
 - Subsequently, slowly heat the mixture and record the temperature at which it becomes clear again.
 - The average of these two temperatures is taken as the equilibrium phase transition temperature.
- Data Collection and Analysis:
 - Repeat the measurement for each prepared composition.
 - Plot the miscibility temperatures (y-axis) against the weight percent of **2-(Ethylamino)ethanol** (x-axis).


- The resulting curve is the mutual solubility curve or phase diagram for the binary system. The peak of this curve represents the critical solution temperature (UCST or LCST) and the critical composition.

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Consult the Safety Data Sheets (SDS) for **2-(Ethylamino)ethanol** and all organic solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the mutual solubility of **2-(Ethylamino)ethanol** in an organic solvent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. N-Methylethanolamine (NMEA) | Dow Inc. [dow.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Solubility of 2-(Ethylamino)ethanol in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046374#solubility-of-2-ethylamino-ethanol-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

